molecular formula C17H13FN2O2 B2426055 N-(3-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852369-17-6

N-(3-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2426055
CAS No.: 852369-17-6
M. Wt: 296.301
InChI Key: RKXKTYWRLXLDPB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C17H13FN2O2 and its molecular weight is 296.301. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Metabolic Pathways and Derivative Synthesis

Compounds similar to N-(3-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide have been studied for their metabolic pathways and the synthesis of novel derivatives. For example, research on flutamide, a nonsteroidal antiandrogen used in prostate cancer treatment, revealed the formation of a new N-oxidized metabolite in human liver microsomes and urine of patients, highlighting the importance of understanding metabolic reactions and potential toxic metabolites in drug development (Goda et al., 2006).

Potential Biological Activities

Another avenue of research involves the synthesis of novel derivatives with potential biological activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized, some of which showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Fluorescence-based Technologies

Research into fluorescence-based technologies is also relevant, as demonstrated by the development of new classes of fluorophores with unique optical properties, suggesting their potential use as fluorescent probes in biomedical applications (Park et al., 2015).

Toxicity Studies

Finally, the toxicity of organic fluorophores used in molecular imaging, including studies on their cytotoxicity, tissue toxicity, and in vivo toxicity, is crucial for ensuring the safe application of new compounds in diagnostic and therapeutic contexts (Alford et al., 2009).

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O2/c1-10-15(13-7-2-3-8-14(13)19-10)16(21)17(22)20-12-6-4-5-11(18)9-12/h2-9,19H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXKTYWRLXLDPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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